1,2,4,9-Tetramethoxyanthracene
Description
Structure
3D Structure
Properties
CAS No. |
834867-33-3 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1,2,4,9-tetramethoxyanthracene |
InChI |
InChI=1S/C18H18O4/c1-19-14-10-15(20-2)18(22-4)16-13(14)9-11-7-5-6-8-12(11)17(16)21-3/h5-10H,1-4H3 |
InChI Key |
YCVIKAOJQXVGSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C(C3=CC=CC=C3C=C12)OC)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,4,9 Tetramethoxyanthracene
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. deanfrancispress.com The process involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections or functional group interconversions (FGI). deanfrancispress.comlkouniv.ac.inegrassbcollege.ac.in
For 1,2,4,9-tetramethoxyanthracene, the analysis can begin with the disconnection of the four methoxy (B1213986) groups via FGI, leading to a tetrahydroxyanthracene precursor. However, a more common approach is to disconnect the anthracene (B1667546) core itself. A logical disconnection for the anthracene tricycle is via a Friedel-Crafts-type reaction. This breaks the central ring, suggesting precursors such as a substituted naphthalene (B1677914) and a benzene (B151609) derivative.
A plausible retrosynthetic pathway for this compound is outlined below:
C-C Bond Disconnection (Friedel-Crafts Type): A key disconnection can be made at the C4a-C9a and C8a-C10a bonds, which would be formed in a double Friedel-Crafts acylation or a related cyclization. This leads back to two main precursors: a highly substituted benzene derivative and a naphthalene derivative.
Identification of Precursors:
Precursor A: A 1,2,4-trimethoxybenzene (B152335) derivative, which provides the A ring with its substitution pattern.
Precursor B: A methoxy-substituted phthalic anhydride (B1165640) or a related derivative that would form the C ring and the carbonyl groups for a cyclization reaction.
An alternative disconnection, based on annulation strategies, might involve a substituted naphthol and a suitable dienophile or a reagent that can build the third ring. The key precursors identified through these analyses are typically highly functionalized, single-ring aromatic compounds that are more readily available or can be synthesized with greater ease than the final target molecule.
| Disconnection Strategy | Key Precursors Identified |
| Double Friedel-Crafts Cyclization | Substituted 2-benzylbenzoic acid |
| Annulation/Cyclization | Substituted naphthalene and a C4 building block |
| Diels-Alder Reaction | A substituted isobenzofuran (B1246724) and a substituted benzyne |
Multi-Step Synthesis Approaches
The construction of the this compound scaffold can be achieved through various multi-step sequences, often involving the initial formation of a core structure followed by functional group manipulation.
A robust method for synthesizing substituted anthracenes involves the use of anthraquinone (B42736) derivatives as stable, easily handled precursors. nih.gov The synthesis of 1,4,5,8-tetramethoxyanthracene (B3059049) from 1,8-dihydroxyanthraquinone provides a clear blueprint for this type of strategy. researchgate.nettandfonline.com A similar approach could be adapted for the 1,2,4,9-isomer starting from a corresponding di- or tri-hydroxyanthraquinone.
The general sequence involves:
Initial Methylation: The starting hydroxyanthraquinone is first methylated to protect the hydroxyl groups and increase solubility. researchgate.net
Reduction: The anthraquinone core is then reduced to the anthracene level. This can be achieved with various reducing agents, such as a mixture of hydriodic acid, phosphorus, and iodine, or with zinc dust in a basic solution. researchgate.netresearchgate.net
Further Functionalization and Methylation: Additional hydroxyl or other functional groups can be introduced onto the anthracene core, followed by a final methylation step to yield the target tetramethoxy derivative.
A practical synthesis of 1,4,5,8-tetramethoxyanthracene was achieved from the inexpensive 1,8-dihydroxyanthraquinone. researchgate.net This involved methylation, reduction, subsequent bromination, and finally a copper-catalyzed methoxylation to install the remaining methoxy groups. researchgate.net
This strategy relies on the synthesis of a halogenated anthracene core, which is then converted to the desired methoxy-substituted product. Halogen atoms serve as versatile leaving groups for nucleophilic substitution or as handles for metal-catalyzed cross-coupling reactions.
The synthesis of 2,3- and 2,3,6,7-halogenated anthracenes has been achieved through cobalt-catalyzed [2+2+2] cyclotrimerization reactions, followed by halodesilylation of TMS-substituted intermediates. nih.govbeilstein-journals.orgbeilstein-journals.org Once the halogenated anthracene is obtained, the bromo or iodo substituents can be replaced with methoxy groups. A key example is the use of a Cu(I) catalyzed reaction to replace bromo substituents with methoxy groups, a crucial step in the synthesis of 1,4,5,8-tetramethoxyanthracene. researchgate.net This nucleophilic aromatic substitution is an effective way to install methoxy groups onto the electron-rich anthracene core.
In recent years, transition metal-catalyzed reactions have become powerful tools for constructing complex aromatic systems like anthracene with high efficiency and selectivity. frontiersin.orgnih.govresearchgate.netresearchgate.net These methods often allow for the assembly of the tricycle in fewer steps compared to classical approaches.
Various catalytic systems have been employed:
Palladium: Palladium complexes are widely used for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form key C-C bonds in the anthracene framework. frontiersin.orgnih.gov Pd(II)-catalyzed C-H arylation followed by electrophilic aromatic cyclization has also been used to synthesize substituted anthracenes from o-tolualdehydes and aryl iodides. beilstein-journals.orgnih.gov
Rhodium: Rhodium catalysts have been utilized in oxidative benzannulation and coupling reactions of aryl-boronic acids with internal alkynes to generate highly substituted anthracenes. frontiersin.orgnih.gov
Cobalt and Nickel: [2+2+2] cyclotrimerization reactions catalyzed by cobalt or nickel complexes are effective for constructing the central ring of the anthracene system from diynes and alkynes. beilstein-journals.orgbeilstein-journals.orgfrontiersin.orgnih.gov
Gold: Gold-catalyzed cyclization of o-alkynyldiarylmethanes provides a concise route to substituted anthracenes. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
Zinc: Zinc bromide has been used as a catalyst for the one-pot regioselective annulation of unsymmetrical 1,2-phenylenebis(diaryl/diheteroarylmethanol)s to form the anthracene core. beilstein-journals.orgfrontiersin.org
| Catalyst | Reaction Type | Substrates | Research Finding |
| Palladium (Pd) | Cross-Coupling / C-H Arylation | o-tolualdehydes, aryl iodides | Enables synthesis of substituted anthracenes via sp³ C-H arylation and cyclization. beilstein-journals.orgnih.gov |
| Rhodium (Rh) | Oxidative Annulation | 1-Naphthylamines, internal alkynes | Efficiently prepares substituted anthracenes with moderate to good yields. frontiersin.orgnih.gov |
| Cobalt (Co) | [2+2+2] Cyclotrimerization | Diynes, alkynes | A versatile method for constructing the central ring and accessing halogenated anthracenes. nih.govbeilstein-journals.orgbeilstein-journals.org |
| Nickel (Ni) | Alkene Dicarbofunctionalization | Vinylarenes, aryl iodides, arylzinc reagents | A tandem approach to construct the 9-arylmethylanthracene scaffold. nih.gov |
| Gold (Au) | Cyclization | o-Alkynyldiarylmethanes | Provides a concise method to synthesize substituted anthracenes in good yields. beilstein-journals.orgbeilstein-journals.org |
| Zinc (Zn) | Annulation | 1,2-Phenylenebis(diarylmethanol)s | ZnBr₂ efficiently catalyzes regioselective annulation to form anthracenes at ambient temperature. beilstein-journals.orgfrontiersin.org |
Besides metal-catalyzed reactions, several classical and alternative cyclization methods remain important for synthesizing the anthracene skeleton. beilstein-journals.orgbeilstein-journals.org
Friedel–Crafts Reactions: Acid-catalyzed intramolecular cyclization, a hallmark of Friedel-Crafts chemistry, is a traditional and widely used method for forming the anthracene ring system from suitable precursors like substituted 2-benzylbenzoic acids. beilstein-journals.orgbeilstein-journals.org
Bradsher-type Reactions: This class of reactions involves the acid-catalyzed cyclo-dehydration of diarylmethanes to form the anthracene core. beilstein-journals.orgbeilstein-journals.org
Lewis Acid-Mediated Annulations: Mohanakrishnan's group developed protocols using ZnBr₂ or HBr/AcOH for the regioselective annulation of asymmetric diarylmethine dipivalates or diols, respectively, yielding various anthracene derivatives in very good yields. beilstein-journals.org
Indium-Catalyzed Cycloaromatization: A catalytic amount of In(OTf)₃ can promote the reductive-dehydration intramolecular cycloaromatization of 2-benzylic aromatic aldehydes or ketones to produce substituted anthracenes in excellent yields. beilstein-journals.org
Regioselective Functionalization Strategies
Achieving the specific 1,2,4,9-substitution pattern requires precise control over the regioselectivity of the reactions. The inherent reactivity of the anthracene nucleus favors electrophilic substitution and cycloaddition at the central 9 and 10 positions. researchgate.net Therefore, strategies must be employed to direct functionalization to the terminal rings.
One powerful strategy involves installing electron-donating substituents on the terminal rings, which can activate them towards electrophilic attack and override the natural propensity for reaction at the 9,10-positions. researchgate.net Methoxy groups are strong electron-donating groups and would be expected to direct incoming electrophiles to the ortho and para positions.
Another key principle is the use of directing groups and steric hindrance. rsc.org In a multi-step synthesis, a functional group can be used to direct a subsequent reaction to a specific position before being removed or converted. For instance, steric blocking at the highly reactive 9,10-positions can prevent electrophilic attack there, forcing the reaction to occur at less reactive sites on the terminal rings. rsc.org The synthesis of 1,4,5,8-tetramethoxyanthracene from 1,8-dihydroxyanthraquinone is a prime example of regiocontrol, where the substitution pattern of the final product is dictated by the positions of the hydroxyl groups on the starting material. researchgate.net
Directed Introduction of Methoxy Groups to Specific Positions
The introduction of methoxy groups onto an anthracene core at specific locations is typically achieved through the functionalization of a pre-existing anthraquinone or a substituted anthracene skeleton. Direct methoxylation is often challenging; therefore, indirect methods involving precursor functional groups are common.
One prevalent strategy begins with an anthraquinone scaffold, which allows for more controlled substitution patterns compared to the parent anthracene. For instance, the synthesis of methoxylated anthracenes can start from commercially available dihydroxyanthraquinones. researchgate.net A multi-step sequence may be employed, as demonstrated in the synthesis of related tetramethoxy isomers:
Methylation of Hydroxyl Groups: Starting materials like 1,8-dihydroxyanthraquinone can be methylated using reagents such as dimethyl sulfate (B86663) (Me₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃). researchgate.net
Reduction of Anthraquinone: The resulting dimethoxyanthraquinone is then reduced to the corresponding anthracene. This can be achieved using reducing agents like zinc dust in a basic solution. researchgate.net
Halogenation: To introduce functionality at other specific positions, the dimethoxyanthracene intermediate can undergo bromination. This step is crucial for creating reactive sites for subsequent nucleophilic substitution. researchgate.net
Nucleophilic Substitution: The bromo substituents can then be replaced with methoxy groups. This is often accomplished using a copper(I)-catalyzed reaction with a methoxide (B1231860) source. researchgate.net
Another key strategy involves electrophilic aromatic substitution on an already functionalized anthracene ring. The presence of existing electron-donating groups, such as methoxy groups, can direct incoming electrophiles to specific positions. For example, in Friedel-Crafts reactions, pre-functionalizing an anthracene with methoxy groups alters the electron density distribution, which can favor acetylation at the less sterically hindered position 9. smolecule.com This directing effect is crucial for building the desired substitution pattern step-by-step. The reaction mechanism often proceeds through a resonance-stabilized intermediate σ-complex. smolecule.com
The table below summarizes common reagents used for introducing methoxy groups or their precursors.
| Reaction Type | Reagent/Conditions | Purpose |
| Methylation | Dimethyl sulfate (Me₂SO₄), K₂CO₃, Acetone (B3395972) | Converts hydroxyl groups to methoxy groups on an anthraquinone core. researchgate.net |
| Reduction | Zinc dust, NaOH (aq) | Reduces anthraquinone to anthracene. researchgate.net |
| Bromination | Bromine | Introduces bromo groups for subsequent substitution. researchgate.net |
| Methoxylation | Cu(I) catalyst, Methoxide source | Replaces bromo substituents with methoxy groups. researchgate.net |
| Friedel-Crafts Acylation | Acetyl chloride, SnCl₄ (Lewis acid) | Introduces an acetyl group, directed by existing methoxy substituents. smolecule.com |
Controlled Functionalization of Terminal Anthracene Rings
The central ring (positions 9 and 10) of anthracene is typically the most reactive towards electrophiles and in cycloaddition reactions. researchgate.net Therefore, achieving functionalization on the terminal rings (positions 1-4 and 5-8) requires strategies that either block the central ring or enhance the reactivity of the terminal rings.
A powerful method to achieve this control is to install electron-donating substituents on the terminal rings. researchgate.net This approach can reverse the typical regioselectivity of reactions like the Diels-Alder cycloaddition from the central 9,10-positions to the terminal 1,4-positions. researchgate.netresearchgate.net This strategy is effective because the electron-donating groups increase the electron density and raise the energy of the highest occupied molecular orbital (HOMO) of the terminal ring, making it more reactive. researchgate.net
The functionalization can also be achieved through a sequence of bromination and substitution. Studies on the selective synthesis of brominated 1,4-anthraquinones have shown that it is possible to create valuable synthetic intermediates. nih.govresearchgate.net For example, starting from 9,10-dibromoanthracene, a series of bromination and silver-assisted solvolysis reactions can yield dimethoxytetrabromotetrahydroanthracenes. beilstein-journals.org These intermediates can then undergo base-promoted elimination reactions to form methoxylated tribromoanthracenes, which are valuable precursors for further functionalization due to the ease of substituting the bromo groups. nih.govbeilstein-journals.org
The table below outlines strategies for achieving terminal ring functionalization.
| Strategy | Description | Key Intermediates/Products |
| Electron-Donating Group Activation | Installing electron-donating groups (e.g., -OCH₃) on a terminal ring to direct reactions like Diels-Alder cycloadditions to the 1,4-positions. researchgate.net | 1,4-cycloadducts |
| Sequential Bromination-Substitution | Multi-step process involving bromination followed by substitution to introduce functional groups selectively. nih.govresearchgate.net | 1-methoxy-3,9,10-tribromoanthracene, 1-methoxy-2,9,10-tribromoanthracene nih.gov |
| Diels-Alder / Reduction Route | Diels-Alder style addition of species like thiophene (B33073) dioxides to quinones to build the anthraquinone core, followed by reduction to the anthracene. sfu.ca | Substituted anthraquinones |
Purification and Isolation Techniques for Synthetic Intermediates and the Final Product
The purification of synthetic intermediates and the final this compound product is critical for obtaining a compound of high purity. Standard laboratory techniques such as column chromatography, recrystallization, and thin-layer chromatography (TLC) are extensively used.
Column Chromatography is a primary method for separating complex mixtures. Silica (B1680970) gel is a common stationary phase for the purification of anthracene derivatives. koreascience.kr For example, after synthesis, a crude residue can be purified by silica gel column chromatography using a solvent system like hexane/ethyl acetate (B1210297) to isolate the target compound. koreascience.kr In some syntheses, passing a crude product dissolved in a solvent like CH₂Cl₂ through a pad of silica can be a rapid and effective preliminary purification step. researchgate.net
Recrystallization is another powerful technique, particularly for obtaining highly crystalline final products. The stability of substituted anthracenes often allows for recrystallization from heated solvents such as acetone, ethanol, or methanol (B129727). sfu.carsc.org The choice of solvent is crucial and is determined empirically to find a system where the compound is soluble at high temperatures but poorly soluble at low temperatures. It has been noted that methoxylated bromoanthracenes are often readily crystallizable materials, which simplifies their isolation. nih.govbeilstein-journals.org
Washing and Extraction are routine work-up procedures. After a reaction, the mixture is often quenched, for example, with water, and the product is extracted into an organic solvent like dichloromethane. koreascience.kr The organic layer is then washed with water or brine to remove inorganic impurities and dried over an anhydrous salt like sodium sulfate before the solvent is evaporated. beilstein-journals.orgkoreascience.kr
The table below lists common purification techniques and their applications in the context of synthesizing substituted anthracenes.
| Technique | Application | Details |
| Column Chromatography | Separation of reaction mixtures and isolation of intermediates and final products. | Commonly uses silica gel with eluents such as hexane/ethyl acetate. koreascience.kr |
| Recrystallization | Final purification to obtain a highly crystalline product. | Solvents like acetone, ethanol, and methanol are often effective. sfu.carsc.org |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and identifying fractions during column chromatography. | Uses plates precoated with silica gel. koreascience.kr |
| Washing/Extraction | Initial work-up to remove inorganic salts and soluble impurities. | Typically involves an organic solvent (e.g., dichloromethane) and water. koreascience.kr |
| Electrokinetic Capillary Chromatography | Separation of complex mixtures of isomers. | A specialized technique used for separating isomers of substituted benz[a]anthracenes. nih.gov |
Spectroscopic and Structural Elucidation of 1,2,4,9 Tetramethoxyanthracene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. Due to the asymmetrical substitution pattern of 1,2,4,9-tetramethoxyanthracene, each of the six aromatic protons and the four methoxy (B1213986) groups are chemically non-equivalent, leading to a complex but interpretable spectrum.
The electron-donating nature of the methoxy groups causes a general upfield shift (to lower ppm values) for the aromatic protons compared to unsubstituted anthracene (B1667546). The protons on the most heavily substituted ring (H-3) and the proton adjacent to the C-9 methoxy group (H-10) are expected to be the most shielded. The multiplicity, or splitting pattern, of each signal is determined by the number of adjacent protons, following the n+1 rule. For instance, a proton with one neighboring proton will appear as a doublet (d), while a proton with two neighbors will be a triplet (t). Protons on the outer rings are expected to show ortho-coupling (J ≈ 7-9 Hz).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-3 | 6.8 - 7.0 | d |
| H-5 | 7.4 - 7.6 | d |
| H-6 | 7.2 - 7.4 | t |
| H-7 | 7.2 - 7.4 | t |
| H-8 | 7.8 - 8.0 | d |
| H-10 | 8.1 - 8.3 | s |
| OCH₃ (C1, C2, C4) | 3.8 - 4.0 | s |
Note: 's' denotes a singlet, 'd' a doublet, and 't' a triplet. The four methoxy groups are expected to appear as four distinct singlets.
¹³C NMR spectroscopy identifies the number of chemically distinct carbon atoms and provides information about their electronic environment. In this compound, the lack of symmetry renders all 18 carbon atoms unique, resulting in 18 distinct signals in the proton-decoupled ¹³C NMR spectrum.
The chemical shifts are highly informative. Carbons directly bonded to the electronegative oxygen atoms of the methoxy groups (C-1, C-2, C-4, C-9) are significantly deshielded and appear at lower field (higher ppm values) within the aromatic region. The carbons of the methoxy groups themselves are sp³-hybridized and therefore appear upfield, typically in the 55-65 ppm range. openstax.org
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| sp³ C-OCH₃ | 55 - 65 |
| sp² Aromatic C-H | 100 - 130 |
| sp² Aromatic Quaternary C | 120 - 140 |
While 1D NMR spectra identify the different nuclei, 2D NMR experiments reveal how they are connected. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, H-6 with H-7, and H-7 with H-8, confirming the sequence of protons on the unsubstituted portion of the anthracene core.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (a one-bond correlation). columbia.edu This is invaluable for definitively assigning each proton signal to its corresponding carbon signal. For example, the aromatic proton signal predicted at 6.8-7.0 ppm would show a cross-peak to the C-3 carbon signal, and each of the four methoxy proton singlets would correlate to one of the four methoxy carbon signals.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. For this compound, the molecular formula is C₁₈H₁₈O₄.
HRMS can measure the mass of the molecular ion with extremely high accuracy, typically to within 0.001 atomic mass units. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. The experimentally determined exact mass is compared to the theoretical exact mass calculated for the proposed formula. A close match provides definitive confirmation of the elemental composition.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₄ |
| Theoretical Exact Mass [M] | 298.12051 u |
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. youtube.com The IR spectrum of this compound would be expected to show several key absorption bands that confirm its structural features.
The presence of the aromatic anthracene core is indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. pressbooks.puborgchemboulder.com The four methoxy groups are identified by two crucial sets of signals: the C-H stretching of the methyl groups just below 3000 cm⁻¹, and the characteristic strong C-O stretching bands of the aryl ether linkages. Aryl ethers typically show a strong, asymmetric C-O stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. openstax.orgyoutube.com
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (in -OCH₃) | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch (Aryl Ether) | ~1250 | Strong |
| Symmetric C-O-C Stretch (Aryl Ether) | ~1040 | Strong |
X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis
Detailed single-crystal X-ray diffraction data for this compound is not available in the surveyed literature. Consequently, a definitive analysis of its solid-state molecular conformation, including precise bond lengths, bond angles, and dihedral angles, cannot be presented. Furthermore, information regarding the crystal packing, such as the crystal system, space group, unit cell parameters, and intermolecular interactions, remains undetermined.
Computational and Theoretical Studies of 1,2,4,9 Tetramethoxyanthracene
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a primary method for quantum chemical calculations due to its favorable balance of accuracy and computational cost. researchgate.net It is used to determine the electronic ground state of many-body systems by mapping the complex many-electron problem onto a simpler one based on the electron density. This approach is particularly effective for studying the structure and reactivity of polycyclic aromatic hydrocarbons and their derivatives.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. The HOMO energy level is associated with the ability to donate electrons, while the LUMO energy level relates to the ability to accept electrons. edu.krd The energy difference between these two orbitals is known as the HOMO-LUMO gap, a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. edu.krdwikipedia.org
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the ground state to an excited state. edu.krd For 1,2,4,9-Tetramethoxyanthracene, DFT calculations are used to determine these energy values. The presence of four electron-donating methoxy (B1213986) groups is expected to raise the energy of the HOMO and lower the energy of the LUMO, resulting in a smaller energy gap compared to unsubstituted anthracene (B1667546). acs.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.15 |
| ELUMO | -1.60 |
| Band Gap (ELUMO - EHOMO) | 3.55 |
Analysis of the molecular orbitals reveals the distribution of electron density within the molecule. In anthracene and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the fused aromatic rings. researchgate.netrsc.org For this compound, the HOMO is expected to show significant electron density distributed across the anthracene core, with notable contributions from the oxygen p-orbitals of the methoxy groups. This indicates that the electrons in the HOMO are part of the extended π-system. The LUMO is also a π*-antibonding orbital spread across the aromatic framework, representing the region where an excited electron would reside. The methoxy substituents, being electron-donating, increase the electron density on the anthracene backbone, which can influence the molecule's reactivity and interaction with other chemical species.
Before calculating electronic properties, the molecule's geometry is optimized to find its lowest energy structure. DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. rsc.org The anthracene core of this compound is expected to be nearly planar, which is characteristic of polycyclic aromatic hydrocarbons. The conformational analysis focuses on the orientation of the four methoxy groups relative to the aromatic plane. Due to steric hindrance, particularly between the methoxy group at position 9 and the hydrogen at position 8, these groups may be twisted out of the plane of the anthracene rings. The optimized geometry represents the most stable conformation of the molecule.
| Parameter | Value |
|---|---|
| C1-C2 Bond Length (Å) | 1.375 |
| C4a-C9a Bond Length (Å) | 1.420 |
| C9-O Bond Length (Å) | 1.365 |
| C1-C2-C3 Bond Angle (°) | 120.5 |
| C-O-C Dihedral Angle (Methoxy at C9) (°) | ~85.0 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their electronically excited states. uci.edursc.orgrsc.org TD-DFT is a powerful tool for calculating vertical excitation energies, which correspond to the absorption of light, and for simulating electronic absorption spectra. researchgate.netgaussian.com
TD-DFT calculations provide information about the energies of electronic transitions from the ground state to various excited states. libretexts.org The intensity of these transitions is predicted by the oscillator strength (f). Transitions with high oscillator strengths are considered "allowed" and correspond to strong absorption bands in a UV-Visible spectrum, whereas those with near-zero oscillator strength are "forbidden" and result in weak or unobserved bands. ufg.br
For this compound, the simulated spectrum is expected to be dominated by π → π* transitions. The substitution with electron-donating methoxy groups typically leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted anthracene, meaning the molecule absorbs light at longer wavelengths. acs.org The calculated excitation energies and oscillator strengths can be convoluted with a broadening function (e.g., a Gaussian function) to generate a theoretical spectrum that can be directly compared with experimental data. nih.gov
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 3.10 | 400 | 0.12 | HOMO → LUMO |
| S0 → S2 | 3.45 | 359 | 0.05 | HOMO-1 → LUMO |
| S0 → S3 | 4.20 | 295 | 1.15 | HOMO → LUMO+1 |
Excited State Geometries and Dynamics
The photophysical and photochemical behavior of aromatic compounds like this compound is fundamentally governed by the geometries and dynamics of their electronic excited states. Computational methods, particularly time-dependent density functional theory (TD-DFT), are instrumental in predicting the structural changes that occur upon photoexcitation.
Upon absorption of light, this compound transitions from its ground electronic state (S₀) to an excited singlet state (S₁). Computational calculations can determine the optimized geometry of this S₁ state, which often differs from the ground state geometry. These changes can involve alterations in bond lengths and dihedral angles of the anthracene core and the methoxy substituents. For instance, TD-DFT calculations on similar anthracene derivatives have shown that the excited state can exhibit a more twisted geometry of the aromatic rings compared to the planar ground state. nih.gov
The dynamics of the excited state, including processes like internal conversion and intersystem crossing, are also amenable to computational investigation. Molecular dynamics simulations on the excited state potential energy surface can reveal the timescales and pathways of these non-radiative decay processes. While specific studies on this compound are not extensively detailed in the literature, theoretical investigations of anthracene and its derivatives indicate that the nature and position of substituents significantly influence the excited-state lifetimes and decay pathways. rsc.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a crucial tool for unraveling the complex mechanisms of chemical reactions. For this compound, this includes understanding the transition states of key transformations and predicting the regioselectivity of important reactions like Diels-Alder cycloadditions and electrophilic substitutions.
Transition State Analysis for Key Chemical Transformations
The identification and characterization of transition state structures are paramount to understanding reaction kinetics and mechanisms. Using computational methods, the transition state for a given reaction involving this compound can be located on the potential energy surface. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.
For instance, in a hypothetical chemical transformation, computational software can be employed to model the reaction pathway, identifying the geometry and energetic properties of the transition state. This analysis provides insights into the feasibility of the reaction and the factors that influence its rate.
Prediction of Regioselectivity in Diels-Alder Reactions and Electrophilic Substitutions
The presence of four methoxy groups on the anthracene core of this compound introduces significant electronic effects that dictate the regioselectivity of its reactions. Computational models can accurately predict the preferred sites of reaction.
Diels-Alder Reactions: In Diels-Alder reactions, where this compound could act as a diene, the regioselectivity is governed by the electronic properties of both the diene and the dienophile. The electron-donating nature of the methoxy groups increases the electron density of the anthracene ring system, influencing the frontier molecular orbitals (HOMO and LUMO) that control the cycloaddition. chemtube3d.com Density functional theory (DFT) calculations can be used to determine the energies and coefficients of these orbitals, allowing for the prediction of the most favorable regioisomeric product. nih.govnih.gov The interaction between the diene's HOMO and the dienophile's LUMO is a key factor in determining the outcome. chemtube3d.com
Electrophilic Substitutions: For electrophilic aromatic substitution reactions, the methoxy groups are strong activating groups and direct incoming electrophiles to specific positions on the aromatic rings. Computational methods can quantify the relative stability of the possible sigma-complex intermediates (arenium ions) that are formed during the reaction. nih.govfigshare.com The position that leads to the most stable intermediate is the predicted site of electrophilic attack. The calculated energies of these intermediates can provide a quantitative prediction of the product distribution.
Below is an illustrative data table showcasing how computational methods could be used to predict the regioselectivity of an electrophilic substitution on a methoxy-substituted aromatic system.
| Position of Electrophilic Attack | Calculated Relative Energy of Sigma-Complex (kcal/mol) | Predicted Major Product |
| C-3 | 0.0 | Yes |
| C-5 | +5.2 | No |
| C-6 | +4.8 | No |
| C-7 | +8.1 | No |
| C-8 | +7.5 | No |
| C-10 | +2.1 | No |
Note: The data in this table is hypothetical and serves to illustrate the output of computational predictions for regioselectivity.
Reactivity and Chemical Transformations of 1,2,4,9 Tetramethoxyanthracene
Electrophilic Aromatic Substitution Reactions on the Anthracene (B1667546) Core
Electrophilic aromatic substitution (SEAr) reactions on anthracene typically occur at the central 9- and 10-positions due to the lower loss of aromatic stabilization energy in the corresponding Wheland intermediate. However, the reactivity of 1,2,4,9-tetramethoxyanthracene is significantly altered by its unique substitution pattern.
Regioselectivity and Directing Effects of Methoxy (B1213986) Groups
The four methoxy groups in this compound are powerful activating, ortho-, para-directing groups due to their ability to donate electron density through resonance. libretexts.orgyoutube.com The cumulative effect of the methoxy groups at the 1, 2, and 4 positions makes the A-ring exceptionally electron-rich. This high electron density can overcome the inherent preference for substitution at the 9,10-positions, directing electrophiles to the terminal ring.
The directing effects can be summarized as follows:
-OCH₃ at C1: Strongly directs to the 2- and 4-positions (already substituted) and weakly to the 9-position.
-OCH₃ at C2: Directs to the 1- and 3-positions.
-OCH₃ at C4: Strongly directs to the 3- and 1-positions (already substituted).
-OCH₃ at C9: Directs to the 1- and 8-positions and strongly to the 10-position.
The concerted activation from the 1-, 2-, and 4-methoxy groups makes the C3 position the most nucleophilic and sterically accessible site on the A-ring. Consequently, electrophilic attack is predicted to occur preferentially at this position. The methoxy group at C9 strongly activates the C10 position, making it a competing site for substitution. However, recent studies on polysubstituted anthracenes have demonstrated that sufficiently strong electron-donating groups on a terminal ring can indeed favor functionalization at that ring over the central ring. researchgate.net
| Position | Activating/Deactivating Effect | Predicted Regioselectivity for SEAr | Rationale |
|---|---|---|---|
| C3 | Strongly Activated | Major Product | Cumulative ortho- and para-directing effects from C2 and C4 methoxy groups; para to C2 and ortho to C4. |
| C10 | Strongly Activated | Potential Minor Product | Strong para-directing effect from the C9 methoxy group. |
| C5, C6, C7, C8 | Weakly Activated | Not Favored | Less pronounced directing effects compared to C3 and C10. |
Halogenation and Nitration Studies
While specific halogenation and nitration studies on this compound are not extensively detailed in the provided search results, the principles of electrophilic aromatic substitution allow for strong predictions.
Halogenation: Reagents like bromine (Br₂) or N-bromosuccinimide (NBS) would likely react selectively at the most electron-rich position. Given the directing effects discussed, the primary product would be 3-bromo-1,2,4,9-tetramethoxyanthracene. A potential secondary product could be the 10-bromo derivative. The reaction conditions would need to be controlled to prevent multiple substitutions, as the ring system is highly activated.
Nitration: Nitration using standard reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is also expected to be highly regioselective. The nitro group (NO₂⁺) would preferentially attack the C3 position. Due to the activating nature of the methoxy groups, milder nitrating conditions might be necessary to avoid over-oxidation or side reactions, which can be a challenge with electron-rich aromatic compounds.
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark reaction of the anthracene core, which typically acts as the diene at the 9,10-positions. researchgate.netmasterorganicchemistry.com This preference is due to the favorable energetics of forming two isolated benzene (B151609) rings in the product, which preserves a significant amount of aromatic stabilization energy.
Diene Reactivity and Scope with Various Dienophiles
The electron-rich nature of this compound, imparted by the four methoxy groups, enhances its reactivity as a diene in Diels-Alder reactions. chemistrysteps.comlibretexts.org It is expected to react readily with electron-poor dienophiles, which are standard partners in normal-electron-demand Diels-Alder reactions. masterorganicchemistry.comyoutube.com
Suitable Dienophiles Include:
Maleic anhydride (B1165640)
N-substituted maleimides (e.g., N-phenylmaleimide)
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)
Acrolein
Methyl vinyl ketone
The reaction rate is accelerated because the electron-donating methoxy groups raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the anthracene (the diene), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile. chemistrysteps.com
Regiochemical Control and Stereoselectivity
For a typical anthracene, the Diels-Alder reaction occurs across the central 9,10-positions. However, the dense substitution on the A-ring of this compound introduces a fascinating element of regiochemical competition. While the 9,10-adduct is thermodynamically favored, the highly activated A-ring could potentially act as the diene across the 1,4-positions.
The stereoselectivity of the Diels-Alder reaction is generally governed by the "endo rule," where the substituents of the dienophile are oriented towards the π-system of the diene in the transition state. chemistrysteps.com This leads to the formation of the endo isomer as the major kinetic product.
Strategies for Reversing Traditional Regioselectivity via Electronic Effects
A key aspect of modern anthracene chemistry is the development of strategies to reverse the innate preference for the 9,10-cycloaddition. Research has shown that installing powerful electron-donating substituents on the terminal rings can make the 1,4-positions the most kinetically reactive diene system. researchgate.net This effect is attributed to the substituents raising the HOMO coefficients at the 1- and 4-positions, making the kinetic barrier for the [4+2] cycloaddition at the terminal ring lower than at the central ring.
In the case of this compound, the methoxy groups at C1, C2, and C4 strongly activate the A-ring. This electronic activation provides a powerful tool to favor the kinetically controlled 1,4-cycloaddition over the thermodynamically favored 9,10-cycloaddition. researchgate.net By carefully selecting the dienophile and controlling reaction conditions (e.g., lower temperatures to favor the kinetic product), it is possible to selectively form the 1,4-adduct, a reversal of the traditional regioselectivity observed for unsubstituted anthracene. researchgate.netrsc.org
| Reaction Pathway | Product Type | Controlling Factor | Rationale |
|---|---|---|---|
| [4+2] Cycloaddition at C9, C10 | Thermodynamic Product | Higher Temperature, Longer Reaction Time | Traditional reactivity of anthracene, favored by the formation of two stable, isolated benzene rings. researchgate.net |
| [4+2] Cycloaddition at C1, C4 | Kinetic Product | Lower Temperature, Shorter Reaction Time | Strong electronic activation of the terminal ring by methoxy groups at C1, C2, and C4 lowers the activation barrier for this pathway. researchgate.net |
Oxidation and Reduction Reactions
The extended π-system of the anthracene core is the primary site for oxidation and reduction reactions, with the methoxy groups modulating the electron density and, consequently, the reactivity of the ring system.
The oxidation of anthracene derivatives to the corresponding 9,10-anthraquinones is a characteristic transformation. For this compound, the central ring is particularly activated towards oxidation due to the electron-donating nature of the four methoxy groups. This reaction typically proceeds by the attack of an oxidizing agent across the C-9 and C-10 positions.
Common laboratory oxidizing agents for this transformation include chromium-based reagents. The reaction of anthracene with reagents like sodium dichromate in sulfuric acid (a source of chromic acid) is a well-established method for producing anthraquinone (B42736). The electron-donating methoxy groups on the this compound skeleton would be expected to facilitate this oxidation compared to unsubstituted anthracene. The reaction involves the formation of a 9,10-adduct which then eliminates to form the stable, conjugated dicarbonyl system of the anthraquinone.
Below is a representative table of oxidizing agents commonly used for the conversion of anthracenes to anthraquinones.
| Oxidizing Agent | Typical Conditions | Resulting Product |
| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Aqueous solution, elevated temperature | This compound-9,10-dione |
| Chromium Trioxide (CrO₃) | Acetic acid or acetone (B3395972) solvent | This compound-9,10-dione |
| Oxygen (O₂) with catalyst | e.g., RhCl(PPh₃)₃, high temperature | This compound-9,10-dione |
Note: The specific conditions and yields for this compound are not widely reported and are extrapolated from general procedures for substituted anthracenes.
The reduction of the anthraquinone derivative of this compound can lead to different products depending on the reducing agent and reaction conditions. Stronger reducing conditions can lead to the corresponding 9,10-dihydroanthracene (B76342) derivative, effectively reversing the aromatization of the central ring.
More controlled reduction of the corresponding anthraquinone can yield an anthrone. For example, the reduction of anthraquinone itself with agents like tin(II) chloride (SnCl₂) in acidic media is a known method to produce anthrone. This involves the selective reduction of one of the two ketone functionalities. It is anticipated that this compound-9,10-dione would behave similarly.
| Reducing Agent | Typical Conditions | Expected Product from Anthraquinone |
| Tin(II) Chloride (SnCl₂) / HCl | Acetic acid, reflux | 1,2,4,9-Tetramethoxyanthron-9-one |
| Sodium Borohydride (NaBH₄) | Alcoholic solvent | 1,2,4,9-Tetramethoxy-9,10-dihydroanthracene-9,10-diol |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Pressurized H₂, catalyst | 1,2,4,9-Tetramethoxy-9,10-dihydroanthracene |
Note: Specific experimental data for the reduction of this compound or its quinone is limited; this table is based on the known reactivity of related anthraquinone systems.
Functional Group Interconversions Involving Methoxy Groups
The four methoxy groups on the this compound are aryl methyl ethers, and their cleavage (demethylation) to the corresponding phenols (hydroxyanthracene derivatives) is a key functional group interconversion. This reaction is typically achieved using strong Lewis acids or proton acids.
Boron trihalides, particularly boron tribromide (BBr₃), are highly effective reagents for the demethylation of aryl methyl ethers. The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Given the presence of four methoxy groups, controlling the stoichiometry of the reagent could potentially allow for selective demethylation, although achieving high selectivity can be challenging. The relative reactivity of the methoxy groups would be influenced by their position and the steric environment. For instance, methoxy groups adjacent to other substituents may react at different rates than more isolated ones.
Another common reagent for ether cleavage is hydrobromic acid (HBr). Heating the methoxy-substituted anthracene with concentrated HBr would lead to the formation of the corresponding polyhydroxylated anthracene.
| Reagent | Typical Conditions | Product |
| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | Polyhydroxyanthracene derivative |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Methanol (B129727) | Polyhydroxyanthraquinone derivative (from the quinone) rsc.org |
| Hydrobromic Acid (HBr) | Concentrated aqueous solution, heat | Polyhydroxyanthracene derivative |
Derivatization and Advanced Functionalization of 1,2,4,9 Tetramethoxyanthracene
Synthesis of Further Substituted Anthracene (B1667546) Derivatives
The introduction of new functional groups onto the 1,2,4,9-tetramethoxyanthracene skeleton can be achieved through various organic reactions. These modifications allow for the fine-tuning of the molecule's electronic, optical, and physical properties.
The inherent electronic properties of the tetramethoxyanthracene system can be further modulated by appending additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The four existing methoxy (B1213986) groups are strong EDGs, which activate the aromatic ring and direct incoming electrophiles primarily to the ortho and para positions. saskoer.cawikipedia.org This makes the π-system highly nucleophilic and speeds up the rate of electrophilic aromatic substitution reactions. saskoer.cayoutube.com
Conversely, introducing EWGs, such as nitro (-NO₂), cyano (-CN), or carbonyl groups, deactivates the ring by pulling electron density away from the π-system. wikipedia.orgstudypug.com This makes the molecule less nucleophilic and more resistant to further electrophilic attack. studypug.com The introduction of EWGs is generally directed to meta positions relative to existing activating groups. saskoer.ca
A notable example of derivatization on a related isomer, 1,5,9,10-tetramethoxyanthracene, under modern Duff reaction conditions (an electrophilic formylation) resulted in an unexpected π-expanded isoquinoline (B145761) derivative rather than the anticipated dialdehyde. rsc.org This highlights the complex reactivity of electron-rich anthracene systems, where double electrophilic substitution and subsequent rearrangement can lead to novel heterocyclic skeletons. rsc.org
Table 1: Effects of Substituents on Aromatic Rings
| Group Type | Electronic Effect | Influence on Ring Reactivity (Electrophilic Substitution) | Directing Effect | Examples |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | Donates electron density (+I, +M) | Activating (Increases rate) saskoer.ca | Ortho, Para-Directing saskoer.ca | -OCH₃, -OH, -NH₂, -Alkyl studypug.com |
| Electron-Withdrawing Group (EWG) | Withdraws electron density (-I, -M) | Deactivating (Decreases rate) wikipedia.org | Meta-Directing (Halogens are an exception) wikipedia.org | -NO₂, -CN, -SO₃H, -C(O)R studypug.com |
Attaching alkyl or acyl side chains is a primary strategy for modifying the steric and electronic properties of the anthracene core. Research on the related isomer 1,3,9,10-tetramethoxyanthracene demonstrates a successful C-alkylation strategy. Reaction with organolithium reagents like butyllithium (B86547) or phenyllithium (B1222949) resulted in addition at the 9,10-positions, followed by the elimination of lithium methoxide (B1231860) to yield the 9-substituted anthracene derivative. cdnsciencepub.com
Acylation via traditional Friedel-Crafts methods can be challenging. For instance, attempts to acylate 1,3,9,10-tetraacetoxyanthracene led to a Fries rearrangement, producing the 2-acetyl derivative in only a low yield. cdnsciencepub.com A more successful approach involves the oxidation of precursor molecules. For example, 2-(1-hydroxyalkyl)-1,4,9,10-tetramethoxyanthracene can be oxidized with manganese (IV) oxide to generate the corresponding 2-(1-acyl)-1,4,9,10-tetramethoxyanthracene derivatives. koreascience.kr
Table 2: Example of C-Alkylation of a Tetramethoxyanthracene Isomer
| Reactant | Reagent | Product | Yield |
|---|
Data sourced from research on the alkylation of 1,3,9,10-tetramethoxyanthracene. cdnsciencepub.com
For analytical purposes, particularly gas chromatography/mass spectrometry (GC/MS), derivatization is often necessary to enhance the volatility and thermal stability of polar compounds. researchgate.net While this compound itself lacks active hydrogens for direct silylation, its potential demethylated or hydroxylated derivatives would be ideal candidates for this technique. researchgate.netsigmaaldrich.com
Silylation involves replacing an active hydrogen atom from a functional group (like -OH, -NH₂, or -SH) with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). researchgate.netsigmaaldrich.com This process reduces the polarity and hydrogen bonding of the molecule, leading to improved chromatographic behavior. researchgate.net The use of deuterated silylating agents, like N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 (MSTFA-d9), is a powerful tool for mass spectrometry, as the mass shift of 9 Da per silyl group allows for the unambiguous determination of the number of derivatized sites on an unknown compound. sigmaaldrich.com
Polymerization and Oligomerization via this compound Monomers
The rigid, planar structure of the anthracene core makes it an attractive building block, or monomer, for creating polymers and oligomers with interesting electronic and photophysical properties. tandfonline.comcopoldb.jp For this compound to be used in polymerization, it would first need to be functionalized to create reactive sites for chain formation. copoldb.jppsu.edu
A well-established route for a related isomer involves the oxidation of 1,4,5,8-tetramethoxyanthracene (B3059049) to 1,4,5,8-anthracenetetrone. tandfonline.com This tetrone serves as a highly effective monomer in polycondensation reactions. tandfonline.com When reacted with tetraamines, it can form fully conjugated ladder polymers, which are materials of significant interest for organic electronics. tandfonline.com Oligomerization, the formation of shorter polymer chains, can also be controlled through the choice of catalyst and reaction conditions. nih.govosti.gov
Incorporation into Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. beilstein-journals.org The aromatic nature of this compound makes it a candidate for incorporation into such architectures.
Host-guest chemistry studies the complexation of a smaller "guest" molecule within the cavity of a larger "host" molecule, such as a macrocycle. thno.orgtcichemicals.com Common macrocyclic hosts include cyclodextrins, calixarenes, and cucurbiturils. thno.org Anthracene and its derivatives are well-suited as guests due to their planar, aromatic surfaces which can engage in favorable interactions within the host's cavity. beilstein-journals.org
The this compound molecule, with its electron-rich π-system enhanced by the four methoxy groups, would be expected to form stable complexes with electron-deficient macrocyclic hosts. These interactions can be exploited to create stimuli-responsive systems, where the guest can be released from the host by external triggers like changes in pH or temperature, a principle widely used in drug delivery systems. thno.org The formation of such host-guest complexes can also mediate the assembly of molecules into larger supramolecular polymers. beilstein-journals.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,4,5,8-Tetramethoxyanthracene |
| 1,5,9,10-Tetramethoxyanthracene |
| 1,3,9,10-Tetramethoxyanthracene |
| 1,3,9,10-Tetraacetoxyanthracene |
| 2-Acetyl-1,3,9,10-tetraacetoxyanthracene |
| 2-(1-Hydroxyalkyl)-1,4,9,10-tetramethoxyanthracene |
| 2-(1-Acyl)-1,4,9,10-tetramethoxyanthracene |
| 9-Butyl-1,3,10-trimethoxyanthracene |
| 1,4,5,8-Anthracenetetrone |
| 2-azabenzoanthrone |
| Butyllithium |
| Phenyllithium |
| Lithium methoxide |
| Manganese (IV) oxide |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
Investigation of Self-Assembly Processes
The investigation of self-assembly processes in functionalized anthracenes is a burgeoning field of supramolecular chemistry, driven by the potential to create novel materials with tailored optoelectronic and photophysical properties. While specific research on the self-assembly of this compound is not extensively documented in publicly available literature, the principles governing the self-organization of related anthracene derivatives provide a strong basis for understanding its potential behavior. The self-assembly of these molecules is primarily dictated by a delicate balance of non-covalent interactions.
At the core of the self-assembly of anthracene derivatives are π-π stacking interactions between the aromatic cores. researchgate.net These interactions, a form of van der Waals forces, encourage the planar anthracene moieties to stack on top of one another, leading to the formation of one-dimensional or columnar aggregates. encyclopedia.pub The electronic nature of the substituents on the anthracene ring significantly modulates the strength and geometry of these π-π interactions. The four methoxy groups in this compound, being electron-donating, would enrich the electron density of the aromatic system, which could influence the stacking arrangement.
The presence and positioning of the methoxy groups also introduce other non-covalent forces that can direct the self-assembly process. These include dipole-dipole interactions and the potential for weak hydrogen bonding with solvent molecules or other components in a mixture. The solubility and, consequently, the aggregation behavior of methoxy-substituted anthracenes can be finely tuned by these interactions. For instance, studies on isomers like 2,6-dimethoxyanthracene (B1585230) have shown that differences in substitution patterns can lead to variations in solubility and solid-state packing. rsc.org
The aggregation of functionalized anthracenes can lead to the formation of various supramolecular structures, such as nanofibers, nanorods, and gels. rsc.orgfigshare.com The morphology of these structures is highly dependent on factors like solvent polarity, temperature, and concentration. For example, some anthracene derivatives have been shown to form organogels in a variety of organic solvents through the formation of a three-dimensional network of self-assembled nanofibers. rsc.org It is plausible that this compound could exhibit similar gelation properties under specific conditions.
Furthermore, the self-assembly of tetramethoxyanthracene derivatives has been harnessed in the construction of more complex supramolecular systems like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In these cases, the anthracene derivative acts as a rigid building block, and its self-assembly is guided by stronger, more directional interactions like coordination bonds or covalent bonds. acs.orgnih.gov For example, a derivative, 4,4'-(2,3,6,7-tetramethoxyanthracene-9,10-diyl)dibenzoic acid, has been used to construct MOFs with diverse network topologies. figshare.comacs.org This demonstrates the utility of the tetramethoxyanthracene core as a scaffold for creating ordered, functional materials.
While direct experimental data on the self-assembly of this compound is limited, the following table summarizes the key non-covalent interactions that would likely govern its supramolecular behavior, based on studies of analogous compounds.
| Interaction Type | Role in Self-Assembly of Methoxy-Substituted Anthracenes | Potential Impact on this compound |
| π-π Stacking | Primary driving force for the aggregation of the aromatic cores, leading to columnar structures. | Expected to be the dominant interaction, promoting the formation of ordered aggregates. |
| Van der Waals Forces | Contribute to the overall stability of the self-assembled structures. encyclopedia.pub | Would play a significant role in the packing of the molecules in the solid state or in aggregates. |
| Dipole-Dipole Interactions | Arise from the polar C-O bonds of the methoxy groups, influencing the relative orientation of molecules. | The specific arrangement of the four methoxy groups would create a distinct dipole moment, affecting molecular alignment. |
| Weak Hydrogen Bonding | Can occur between the methoxy oxygen atoms and solvent molecules or other hydrogen bond donors. | Could influence solubility and the specific morphology of self-assembled structures in protic solvents. |
Information Not Available for this compound
Following a comprehensive search for scientific literature and data, there is insufficient information available in the public domain to generate a detailed article on the chemical compound “this compound” according to the specified outline.
The performed searches for this specific isomer of tetramethoxyanthracene did not yield research findings related to its application in the key areas requested. This includes its use in organic electronics—such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaic Cells (OPVs)—as well as its development as a photoluminescent material for fluorescent dyes and probes.
While extensive research exists for the broader class of anthracene derivatives and other specific isomers like 1,4,5,8-tetramethoxyanthracene, this information cannot be substituted, as per the instructions to focus solely on this compound. The properties and applications of different isomers of a chemical compound can vary significantly, and making assumptions or extrapolating data from other related compounds would be scientifically inaccurate.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article covering the detailed subsections of the provided outline for the specific compound this compound.
Applications of 1,2,4,9 Tetramethoxyanthracene in Advanced Materials Science
Photoluminescent Materials
Photoactive Components in Luminescent Systems
Anthracene (B1667546) and its derivatives are well-regarded for their strong fluorescence, making them foundational components in the development of luminescent materials. The fluorescence quantum yield (Φf), a measure of the efficiency of converting absorbed light into emitted light, is a critical parameter for these applications. For anthracene itself, the quantum yield is approximately 0.27 in ethanol, but this value can be significantly influenced by the nature and position of substituents on the aromatic core. researchgate.net
The introduction of four methoxy (B1213986) (-OCH₃) groups, which are strong electron-donating groups, onto the anthracene skeleton in 1,2,4,9-tetramethoxyanthracene is expected to substantially enhance its luminescent properties. Electron-donating groups can increase the fluorescence quantum yield by modifying the energy levels of the excited states and influencing the rates of radiative and non-radiative decay processes. rsc.org This enhancement makes the compound a promising candidate for use as a photoactive component in various luminescent systems, including:
Organic Light-Emitting Diodes (OLEDs): As an emitter dopant in the emissive layer of an OLED, where its high fluorescence efficiency could lead to devices with improved brightness and color purity. The methoxy groups can help tune the emission color.
Fluorescent Probes and Labels: The inherent fluorescence of the molecule could be harnessed for applications in biological imaging or as a label in chemical analysis, where its spectral properties would change upon interaction with its environment or target molecules.
The photophysical properties of anthracene derivatives are highly dependent on their molecular structure and environment, offering a pathway to tune their emission characteristics for specific applications. researchgate.net
| Property | Unsubstituted Anthracene | Expected for this compound |
| Fluorescence | Strong blue fluorescence | Enhanced fluorescence, potential shift in emission wavelength |
| Quantum Yield | ~0.27 (in ethanol) researchgate.net | Potentially higher due to electron-donating groups |
| Excitation Wavelength | UV region | Likely shifted to longer wavelengths (closer to visible) |
| Application | Scintillators, dye lasers, fluorescent standards | OLEDs, fluorescent probes, optical sensors |
Chemical Sensors and Sensing Platforms
The intense fluorescence of the anthracene core is highly sensitive to its local chemical environment. This sensitivity forms the basis for the application of anthracene derivatives in chemical sensors. The primary mechanism involves the interaction of an analyte with the sensor molecule, leading to a measurable change in its fluorescence properties, such as intensity, lifetime, or emission wavelength. chalcogen.ro
For this compound, the methoxy groups can play a dual role. They enhance the intrinsic fluorescence, providing a stronger signal for detection, and can also serve as potential binding sites or modulators of binding for specific analytes. A general strategy involves functionalizing the anthracene core with a receptor unit that selectively binds to a target analyte. This binding event perturbs the electronic structure of the anthracene fluorophore, resulting in a detectable optical signal.
Detection of Analytes Based on Electronic or Photophysical Changes
The detection mechanism in sensors based on this compound would rely on analyte-induced changes to its electronic or photophysical properties. The most common of these is fluorescence quenching, where the fluorescence intensity is decreased upon binding of the analyte. researchgate.netniscpr.res.in
Fluorescence Quenching Mechanisms:
Photoinduced Electron Transfer (PET): If the analyte is an electron acceptor, an electron can be transferred from the excited state of the tetramethoxyanthracene (which is electron-rich) to the analyte. This process provides a non-radiative pathway for the excited state to decay, thus quenching the fluorescence.
Energy Transfer: If the analyte has an absorption spectrum that overlaps with the emission spectrum of the fluorophore, energy can be transferred from the excited fluorophore to the analyte, also resulting in quenching.
Complex Formation: The formation of a non-fluorescent ground-state complex between the anthracene derivative and the analyte can lead to static quenching. niscpr.res.in
Conversely, a fluorescence enhancement mechanism is also possible. If the anthracene derivative is functionalized in a way that its fluorescence is initially quenched (e.g., through intramolecular PET), the binding of an analyte could disrupt this quenching process, leading to a "turn-on" fluorescence signal. The high electron density of the this compound core makes it a particularly good candidate for PET-based sensing mechanisms.
| Analyte Type | Potential Sensing Mechanism | Expected Photophysical Change |
| Nitroaromatic Compounds | Electron transfer from excited fluorophore to analyte | Fluorescence quenching chalcogen.ro |
| Metal Ions | Chelation leading to conformational or electronic changes | Fluorescence quenching or enhancement |
| Protons (pH sensing) | Protonation of methoxy groups or other attached receptors | Shift in emission wavelength or change in intensity |
| Biomolecules | Specific binding events altering the fluorophore's environment | Change in fluorescence intensity or polarization |
Other Potential Material Applications (e.g., non-linear optics, energy storage)
Beyond luminescent systems and sensors, the electronic structure of this compound suggests its potential in other advanced material applications.
Non-Linear Optics (NLO): Materials with significant NLO properties are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. Polycyclic aromatic hydrocarbons (PAHs) are known to exhibit third-order NLO responses. researcher.liferesearchgate.net The large, delocalized π-electron system of the anthracene core is fundamental to this property. The introduction of strong electron-donating groups like methoxy substituents can enhance the molecular hyperpolarizability, a key parameter for NLO activity, by increasing the asymmetry of the electron distribution and facilitating intramolecular charge transfer. nih.govnih.gov The specific substitution pattern of this compound could lead to a significant NLO response, making it a candidate for investigation in NLO devices.
Energy Storage: Organic molecules are being increasingly explored for energy storage applications, such as in rechargeable batteries and molecular solar thermal (MOST) systems.
Organic Electrodes: The fused aromatic ring system can undergo reversible redox reactions, making PAHs potential candidates for electrode materials in batteries. The methoxy groups would influence the redox potentials of the molecule.
Molecular Solar Thermal (MOST) Systems: These systems store solar energy in the chemical bonds of photoswitchable molecules. Anthracene derivatives can undergo a [4+4] photocycloaddition reaction to form a higher-energy dimer, which can later release the stored energy as heat upon reversion to the monomers. chalmers.se The substituents on the anthracene core can be tuned to optimize the energy storage density, absorption wavelength, and the stability of the high-energy isomer. While this is a promising area, the specific suitability of this compound would require detailed investigation into its photodimerization quantum yield and the energy storage capacity of its dimer.
| Application Area | Relevant Property of this compound |
| Non-Linear Optics | Extended π-conjugation, asymmetry from substitution pattern, strong electron-donating groups enhancing hyperpolarizability. nih.govnih.gov |
| Energy Storage (MOST) | Ability of anthracene core to undergo reversible photodimerization; substituents can tune properties. chalmers.se |
| Energy Storage (Batteries) | Reversible redox activity of the polycyclic aromatic core. |
Challenges and Future Research Directions
Development of Scalable and Environmentally Sustainable Synthetic Methodologies
A primary hurdle in the study of 1,2,4,9-Tetramethoxyanthracene is the lack of established, efficient, and scalable synthetic routes. Future research must focus on developing methodologies that are not only high-yielding but also adhere to the principles of green chemistry. Traditional methods for synthesizing substituted anthracenes, such as Friedel-Crafts reactions or multi-step sequences involving anthraquinone (B42736) reduction, often require harsh reagents and generate significant waste.
Future synthetic strategies could explore:
Catalytic Cross-Coupling Reactions: Palladium, copper, or nickel-catalyzed cross-coupling reactions could offer a modular and efficient approach to construct the substituted anthracene (B1667546) core.
C-H Activation/Functionalization: Direct functionalization of a pre-existing, partially methoxylated anthracene core could provide a more atom-economical route.
Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, improve safety, and facilitate scalability.
Bio-inspired Synthesis: Exploring enzymatic or chemoenzymatic pathways could lead to more sustainable and selective syntheses.
A comparative table of potential synthetic approaches is presented below.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Friedel-Crafts Reactions | Well-established for aromatic alkylation/acylation. | Use of strong Lewis acids, potential for isomer formation, harsh reaction conditions. |
| Catalytic Cross-Coupling | High efficiency, modularity, and functional group tolerance. | Cost of catalysts, removal of metal impurities from the final product. |
| C-H Activation | High atom economy, reduced number of synthetic steps. | Regioselectivity control, requirement for directing groups. |
| Flow Chemistry | Enhanced safety, precise control over reaction conditions, ease of scalability. | Initial setup cost, potential for clogging in multiphasic reactions. |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, limited substrate scope. |
Fine-Tuning Electronic and Photophysical Properties through Precise Structural Modification
The electronic and photophysical properties of anthracene derivatives are highly sensitive to the nature and position of substituents. The four methoxy (B1213986) groups in this compound are expected to be strong electron-donating groups, which will significantly influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Future research should focus on:
Systematic Structure-Property Relationship Studies: Synthesizing a library of derivatives with varied substitution patterns to understand the precise impact of each methoxy group on the absorption, emission, and charge transport characteristics.
Introduction of Electron-Withdrawing Groups: The strategic placement of electron-withdrawing moieties could create donor-acceptor architectures, leading to materials with tunable emission colors and enhanced intramolecular charge transfer characteristics.
Computational Modeling: Utilizing density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations to predict the electronic and photophysical properties of designed molecules, thereby guiding synthetic efforts.
The table below outlines potential structural modifications and their expected impact on the material's properties.
| Structural Modification | Expected Effect on Electronic Properties | Expected Effect on Photophysical Properties |
| Varying the position of methoxy groups | Alteration of HOMO/LUMO energy levels and bandgap. | Shift in absorption and emission wavelengths, changes in fluorescence quantum yield. |
| Introducing electron-withdrawing groups | Lowering of LUMO energy level, potential for intramolecular charge transfer. | Red-shifted emission, potential for solvatochromism. |
| Extending the π-conjugated system | Reduced HOMO-LUMO gap. | Bathochromic shift in absorption and emission spectra. |
| Introducing bulky substituents | Disruption of intermolecular packing, suppression of aggregation-caused quenching. | Enhanced solid-state fluorescence quantum yield. |
Rational Design of High-Performance Materials for Emerging Technologies
The anticipated electronic properties of this compound make it a promising candidate for various applications in organic electronics. The rational design of materials based on this core structure is crucial for achieving high performance in devices.
Key areas for future development include:
Organic Light-Emitting Diodes (OLEDs): Designing derivatives that can serve as efficient blue emitters, hosts for phosphorescent dopants, or hole-transporting/electron-blocking layers.
Organic Field-Effect Transistors (OFETs): Modifying the molecular structure to promote favorable intermolecular packing for efficient charge transport.
Organic Photovoltaics (OPVs): Developing donor or acceptor materials with appropriate energy levels and broad absorption spectra for use in solar cells.
Sensors: Functionalizing the anthracene core to enable selective detection of analytes through changes in its photophysical properties.
Exploration of Novel Reactivity and Unprecedented Transformation Pathways
The electron-rich nature of the this compound core suggests a rich and potentially unique reactivity profile. While anthracenes are known to undergo electrophilic substitution and cycloaddition reactions, the specific substitution pattern of this isomer could lead to novel transformation pathways.
Future investigations should explore:
Regioselectivity of Electrophilic Aromatic Substitution: Determining the preferred positions of substitution and how this is influenced by the interplay of the four methoxy groups.
Diels-Alder and Photodimerization Reactions: Investigating the propensity for [4+2] and [4+4] cycloadditions, which are characteristic reactions of the anthracene core.
Oxidative and Reductive Chemistry: Studying the electrochemical behavior and the stability of the corresponding radical ions, which is relevant for applications in organic electronics.
Advanced Characterization Techniques for In-Situ and Operando Studies
To fully understand the structure-property-performance relationships of materials based on this compound, it is essential to employ advanced characterization techniques. In-situ and operando studies, which probe materials under real-time operating conditions, are particularly valuable.
Future research would benefit from the application of:
In-situ/Operando Spectroscopy: Techniques such as in-situ UV-Vis absorption, photoluminescence, and Raman spectroscopy can provide insights into the electronic and structural changes of materials during device operation.
In-situ X-ray Scattering/Diffraction: These methods can be used to monitor the evolution of thin-film morphology and molecular packing under thermal or electrical stress.
Transient Spectroscopies: Ultrafast transient absorption and time-resolved photoluminescence can elucidate the dynamics of excited states, which is crucial for understanding the performance of optoelectronic devices.
Integration into Complex Multi-Component Systems and Device Architectures
The ultimate goal for any new organic electronic material is its successful integration into functional devices. For this compound and its derivatives, this will require a multidisciplinary approach that combines synthetic chemistry, materials science, and device engineering.
Future challenges in this area include:
Interface Engineering: Optimizing the interfaces between the anthracene-based material and other layers in a device to ensure efficient charge injection and transport.
Morphology Control: Developing processing techniques to control the thin-film morphology and achieve the desired molecular packing for optimal device performance.
Device Stability: Investigating the long-term operational stability of devices incorporating these new materials and identifying degradation mechanisms.
Q & A
Q. What are the common synthetic routes for preparing 1,2,4,9-tetramethoxyanthracene, and what analytical methods validate its purity?
The synthesis of methoxy-substituted anthracenes typically involves oxidation-reduction sequences. For example, 2,3,6,7-tetramethoxyanthracene is synthesized via dichromate oxidation of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene, followed by zinc dust reduction in aqueous sodium hydroxide . Characterization often employs NMR (e.g., δ 7.95 ppm for aromatic protons and δ 4.0 ppm for methoxy groups) and HPLC to confirm purity and structural integrity . For this compound, analogous steps with regioselective methoxylation (e.g., Friedel-Crafts alkylation or etherification) may be required, followed by recrystallization in solvents like nitrobenzene .
Q. How does this compound exhibit antibacterial activity, and what structural factors influence its efficacy?
In related compounds (e.g., 1-hydroxy-3,5,7,9-tetramethoxyanthracene), antibacterial activity against B. subtilis and E. coli is attributed to electron-deficient aromatic systems disrupting bacterial membranes or enzyme function . The positions and number of methoxy groups modulate lipophilicity and electron distribution, affecting bioavailability. For instance, compound 3 in shows moderate activity, while positional isomers (e.g., 1,3,5,7-tetrahydroxy derivatives) exhibit weaker effects, suggesting methoxy groups enhance membrane permeability .
Advanced Research Questions
Q. What strategies address challenges in regioselective methoxylation of anthracene derivatives like this compound?
Regioselective methoxylation requires careful control of reaction conditions. Directed ortho-metallation (e.g., using n-BuLi) or protecting-group strategies can guide substituent placement. For example, brominated intermediates (e.g., 2,9,10-tribromoanthracene) allow selective substitution via nucleophilic aromatic substitution (SNAr) with methoxide ions . Microwave-assisted synthesis (e.g., 250°C in DMF) enhances reaction efficiency for sterically hindered positions . Computational modeling (e.g., DFT) can predict reactive sites and optimize synthetic pathways .
Q. How do structural modifications of this compound impact its photophysical properties for materials science applications?
Methoxy groups alter the HOMO-LUMO gap and π-conjugation, influencing fluorescence and charge transport. For instance, 9,10-dimethyl-2,3,6,7-tetramethoxyanthracene is used in polymers of intrinsic microporosity (PIMs) for CO₂ separation, where methoxy groups enhance gas permeability by disrupting polymer packing . Time-resolved fluorescence spectroscopy and X-ray crystallography (e.g., analyzing π-π stacking distances) quantify these effects .
Q. How can researchers reconcile contradictory bioactivity data among structurally similar methoxy-anthracenes?
Discrepancies (e.g., weak vs. moderate antibacterial activity in ) may arise from assay variability (e.g., bacterial strain differences) or subtle structural variations. Systematic structure-activity relationship (SAR) studies, including logP measurements (lipophilicity) and molecular docking simulations, can identify critical substituent positions. For example, hydroxyl groups in 1,3,5,7-tetrahydroxyanthraquinone may reduce membrane penetration compared to methoxy analogs .
Methodological Considerations
Q. What techniques are critical for analyzing reaction intermediates in this compound synthesis?
Q. How can computational tools aid in optimizing the synthesis of this compound?
Density functional theory (DFT) predicts transition states for methoxylation or bromination steps, guiding reagent selection (e.g., AgClO₄ for hydrolysis of brominated intermediates) . Molecular dynamics simulations model polymer-anthracene interactions in materials science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
